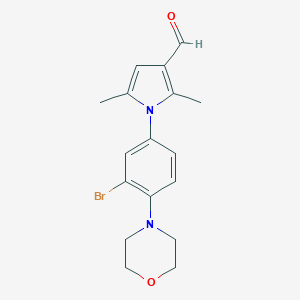
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under a variety of conditions, which makes it suitable for use in a variety of assays. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are many future directions for research on 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, future research could focus on optimizing the synthesis method for the compound to improve yield and purity.
Métodos De Síntesis
The synthesis of 1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to have antitumor activity, and it has been investigated for its potential use in the treatment of cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
340319-08-6 |
|---|---|
Nombre del producto |
1-(3-Bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Fórmula molecular |
C17H19BrN2O2 |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
1-(3-bromo-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-9-14(11-21)13(2)20(12)15-3-4-17(16(18)10-15)19-5-7-22-8-6-19/h3-4,9-11H,5-8H2,1-2H3 |
Clave InChI |
YDKZDGLEEFVWBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
SMILES canónico |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Br)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

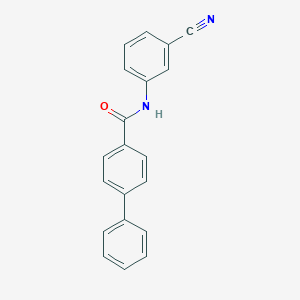

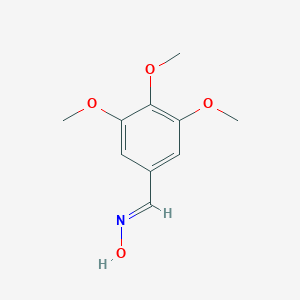
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
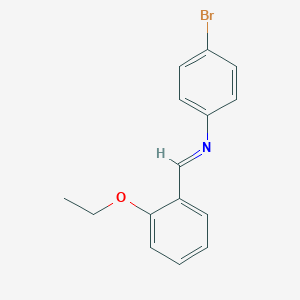

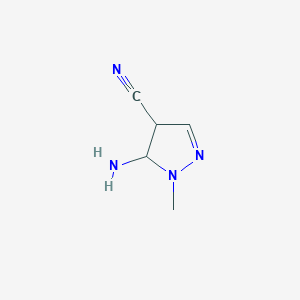
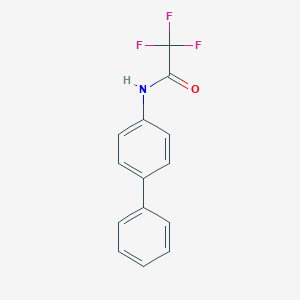
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)